2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-naphthylacetic acid with 1-(2-pyridyl)piperazine under specific reaction conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one undergoes various types of chemical reactions, including:
Scientific Research Applications
2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may exert its effects through binding to these targets, altering their conformation and function, and subsequently affecting downstream signaling pathways .
Comparison with Similar Compounds
2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one can be compared with other similar compounds, such as:
2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-ol: This compound differs by the presence of a hydroxyl group instead of a ketone group, which may result in different chemical and biological properties.
2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-amine: The presence of an amine group instead of a ketone group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-naphthalen-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(16-18-8-5-7-17-6-1-2-9-19(17)18)24-14-12-23(13-15-24)20-10-3-4-11-22-20/h1-11H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWBIGHJYAGZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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